

# Padsevonil In Vivo Studies in Rodent Models of Epilepsy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo studies of **Padsevonil** (UCB-0942) in various rodent models of epilepsy. **Padsevonil** is a first-in-class antiepileptic drug (AED) candidate with a novel dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1][2] It was rationally designed to offer a synergistic anticonvulsant effect, particularly for drug-resistant epilepsy.[1][2]

### **Dual Mechanism of Action**

**Padsevonil** was developed to simultaneously interact with two key targets in the brain:

- Synaptic Vesicle Protein 2 (SV2): It binds with high affinity to all three SV2 isoforms (SV2A, SV2B, and SV2C), which are involved in the presynaptic regulation of neurotransmitter release.[1][3]
- GABAA Receptor: It acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor, enhancing postsynaptic inhibitory neurotransmission.[1][2]

This dual-action was hypothesized to provide superior seizure control compared to compounds targeting only one of these pathways.[2]





Click to download full resolution via product page

**Diagram 1:** Dual mechanism of action of **Padsevonil**.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from in vivo and in vitro studies of **Padsevonil**.

**Table 1: In Vitro Binding Affinities of Padsevonil** 

| Target                                     | Padsevonil<br>(pKi) | Levetiracetam<br>(pKi) | Brivaracetam<br>(pKi) | Reference |
|--------------------------------------------|---------------------|------------------------|-----------------------|-----------|
| SV2A                                       | 8.5                 | 5.2                    | 6.6                   | [3]       |
| SV2B                                       | 7.9                 | -                      | -                     | [4]       |
| SV2C                                       | 8.5                 | -                      | -                     | [4]       |
| GABAA Receptor<br>(Benzodiazepine<br>site) | ≤6.1 (pIC50)        | -                      | -                     | [3]       |



Table 2: In Vivo Receptor Occupancy in Mice

| Target              | ED50      | Reference |
|---------------------|-----------|-----------|
| SV2A                | 0.2 mg/kg | [2][3]    |
| Benzodiazepine Site | 36 mg/kg  | [2][3]    |

# Table 3: Efficacy of Padsevonil in Rodent Seizure

**Models** 

| Seizure Model                                            | Species | Endpoint                       | Padsevonil<br>ED50 (mg/kg) | Reference |
|----------------------------------------------------------|---------|--------------------------------|----------------------------|-----------|
| Amygdala<br>Kindling (focal to<br>bilateral<br>seizures) | Mouse   | Protection<br>against seizures | 1.2                        | [5]       |
| 6 Hz Stimulation<br>(drug-resistant<br>seizures)         | Mouse   | Protection<br>against seizures | -                          | [5][6]    |
| Pilocarpine-<br>induced seizures                         | Rodent  | Protection against seizures    | Potent, dose-<br>dependent | [6]       |
| Acoustically-<br>induced seizures                        | Rodent  | Protection against seizures    | Potent, dose-<br>dependent | [6]       |
| Pentylenetetrazol<br>(PTZ)-induced<br>seizures           | Rodent  | Less potent                    | -                          | [6]       |
| Maximal<br>Electroshock<br>(MES)                         | Rodent  | Less potent                    | -                          | [6]       |

# **Experimental Protocols**

Detailed methodologies for key in vivo experiments are provided below.



### Protocol 1: Amygdala Kindling Model of Focal Epilepsy

This model is predictive of efficacy against focal to bilateral tonic-clonic seizures.[6]

Objective: To assess the efficacy of **Padsevonil** in a chronic model of focal epilepsy.

#### Materials:

- Adult male mice
- Stereotaxic apparatus
- Bipolar stimulating and recording electrodes
- · Constant current stimulator
- Padsevonil, vehicle control
- Data acquisition system

#### Procedure:

- Electrode Implantation: Anesthetize mice and stereotaxically implant a bipolar electrode into the amygdala. Allow for a recovery period of at least one week.
- · Kindling Procedure:
  - Deliver a daily electrical stimulation (e.g., 1-second train of 1 ms, monophasic squarewave pulses at 50 Hz) to the amygdala.
  - Observe and score the behavioral seizure response according to a standardized scale (e.g., Racine scale).
  - Continue daily stimulations until a stable, fully kindled state (e.g., Class 5 seizures) is reached.
- Drug Administration:







- Once kindled, administer Padsevonil or vehicle control (e.g., intraperitoneally) at a defined time before the next stimulation.
- A range of doses should be tested to determine the dose-response relationship.
- Seizure Threshold Determination:
  - After drug administration, deliver the electrical stimulation and record the afterdischarge duration and behavioral seizure score.
  - A significant reduction in seizure score and afterdischarge duration compared to vehicle control indicates anticonvulsant activity.
- Data Analysis:

 Calculate the median effective dose (ED50) for protection against focal-to-bilateral seizures.





Click to download full resolution via product page

**Diagram 2:** Experimental workflow for the amygdala kindling model.



# **Protocol 2: In Vivo Receptor Occupancy Study**

Objective: To determine the in vivo binding of **Padsevonil** to SV2A and the benzodiazepine site of the GABAA receptor in the mouse brain.

#### Materials:

- · Adult male mice
- Padsevonil
- Radioligands: [3H]UCB-30889 (for SV2A) and [3H]Flunitrazepam (for benzodiazepine site)
- Scintillation counter
- Brain tissue homogenizer

#### Procedure:

- Drug Administration: Administer various doses of Padsevonil (e.g., intraperitoneally) to different groups of mice. A vehicle control group should be included.
- Radioligand Injection: At a specified time after Padsevonil administration, inject the radioligand intravenously.
- Brain Tissue Collection: At the time of peak brain radioligand concentration, euthanize the mice and rapidly dissect the brains.
- Tissue Processing:
  - Homogenize the brain tissue in an appropriate buffer.
  - Wash the brain membranes by centrifugation to separate bound from unbound radioligand.
- Radioactivity Measurement:
  - Measure the radioactivity in the final membrane pellets using a scintillation counter.



- Data Analysis:
  - Calculate the percentage of receptor occupancy for each dose of Padsevonil by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
  - Determine the median effective dose (ED50) for receptor occupancy.

### Conclusion

Padsevonil has demonstrated a robust and broad-spectrum efficacy in a variety of rodent seizure and epilepsy models, including those representing drug-resistant epilepsy.[6][7] Its unique dual mechanism of action, combining presynaptic SV2 modulation with postsynaptic GABAA receptor agonism, suggests a potential for a favorable efficacy and tolerability profile. [6] Notably, in some models, Padsevonil's efficacy surpassed that of the combination of drugs acting separately on SV2 or the benzodiazepine site.[6] Furthermore, a lack of tolerance to its antiseizure effects was observed in the pentylenetetrazol-induced seizure threshold test, a significant advantage over classic benzodiazepines.[6] While clinical development was ultimately discontinued, the preclinical data for Padsevonil provide valuable insights for the future development of novel antiepileptic drugs.[8]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Interactions with Synaptic Vesicle 2 Proteins and the GABAA Receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of the Novel Antiepileptic Drug Candidate Padsevonil: Characterization in Rodent Seizure and Epilepsy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Padsevonil In Vivo Studies in Rodent Models of Epilepsy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#padsevonil-in-vivo-studies-in-rodent-models-of-epilepsy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com